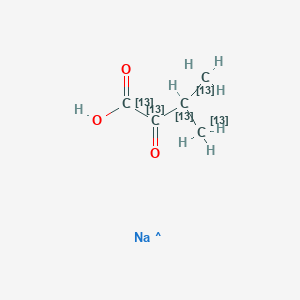

Sodium 3-methyl-2-oxobutanoate-13C5

Description

Significance of 3-Methyl-2-oxobutanoate (B1236294) within Branched-Chain α-Keto Acid Metabolism

Role as α-Ketoisovalerate (KIV) in Valine Catabolism

The breakdown of the essential branched-chain amino acid (BCAA) valine is a fundamental metabolic process. The initial and reversible step in this pathway is the transamination of valine, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.gov In this reaction, the amino group from valine is transferred to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and α-ketoisovalerate (KIV). nih.gov

This KIV can then follow two primary metabolic routes: it can be reaminated back to valine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govebi.ac.uk This second step commits the carbon skeleton to energy production, converting KIV into isobutyryl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle. nih.govmodelseed.org Studies in isolated perfused rat kidneys have shown that as the concentration of valine increases, its transamination to KIV increases linearly, while its subsequent oxidation increases exponentially. nih.gov Interestingly, research on the isolated perfused heart demonstrated that the major metabolic fate of KIV is its reamination back to valine, highlighting tissue-specific differences in BCAA metabolism. nih.govresearchgate.net

Precursor Function in Pantothenic Acid Biosynthesis in Microorganisms

In many microorganisms, such as Escherichia coli, and in plants, KIV serves as a critical precursor for the synthesis of pantothenic acid, also known as vitamin B5. medchemexpress.comcymitquimica.comnih.govarabidopsis.org Pantothenic acid is an essential nutrient required for the synthesis of Coenzyme A (CoA), a vital cofactor involved in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. nih.govmdpi.com

The biosynthesis begins with the enzyme ketopantoate hydroxymethyltransferase, which catalyzes the condensation of KIV with 5,10-methylenetetrahydrofolate to form 2-dehydropantoate. cns.frwikipedia.org This product is then reduced by the enzyme ketopantoate reductase to form pantoate. nih.gov In the final step, the enzyme pantothenate synthetase catalyzes the ATP-dependent condensation of pantoate with β-alanine to produce pantothenic acid. nih.gov The entire pathway, from KIV to pantothenate, underscores the central role of this keto acid in microbial and plant physiology.

Properties

Molecular Formula |

C5H8NaO3 |

|---|---|

Molecular Weight |

144.069 g/mol |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1+1,2+1,3+1,4+1,5+1; |

InChI Key |

ZYUOMWUHRSDZMY-JFGXUQBHSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)O.[Na] |

Canonical SMILES |

CC(C)C(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Principles and Advantages of Carbon 13 13c Isotopic Labeling in Advanced Metabolic Studies

Application in Illuminating Intracellular Metabolic Pathways and Flux Dynamics

The use of 13C-labeled tracers is a cornerstone of a technique known as Metabolic Flux Analysis (MFA). wikipedia.org13cflux.net MFA is a powerful method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov By introducing a 13C-labeled substrate like 13C5-KIV and measuring the pattern of 13C incorporation into various metabolites over time, scientists can build a detailed map of metabolic activity. nih.govyoutube.com

For example, feeding cells 13C5-KIV allows researchers to trace the five labeled carbons as they are incorporated into valine through reamination or into TCA cycle intermediates following decarboxylation. nih.gov The specific distribution of these labeled carbons (known as isotopologues or isotopomers) in downstream products provides quantitative information about the relative activity of different pathways. nih.govyoutube.com This approach, known as 13C-MFA, can reveal how metabolic pathways are rewired in response to genetic mutations, environmental changes, or disease states, identifying potential bottlenecks or targets for metabolic engineering. 13cflux.netcapes.gov.br

Dynamic labeling experiments, where samples are taken at multiple time points after introducing the tracer, provide even richer data, allowing for the precise calculation of flux rates by solving systems of differential equations that model the metabolic network. nih.govnih.gov This quantitative insight into the functional state of cellular metabolism is critical for systems biology and the development of novel therapeutics. 13cflux.netlabinsights.nl

Chemical Synthesis Pathways for Site-Specific ¹³C-Labeled 3-Methyl-2-oxobutanoate (B1236294)

The chemical synthesis of isotopically labeled compounds offers precise control over the position of the label. This is crucial for experiments aiming to probe specific parts of a molecule.

Methodologies for Isotopic Precursor Generation

An efficient synthetic route for producing ¹³C-labeled α-ketoisovalerate involves the alkylation of the N,N-dimethylhydrazone of pyruvate (B1213749) tert-butyl ester using ¹³C-methyl iodide. acs.org This method allows for either single or double methylation, leading to the synthesis of [3-¹³C]-α-ketobutyrate and [3,3′-¹³C₂]-α-ketoisovalerate. acs.org These precursors are then used in biosynthetic pathways to generate selectively labeled amino acids. acs.org Another approach utilizes palladium-catalyzed C(sp³)–H functionalization, which has been successfully employed to synthesize ¹³C methyl-labeled amino acids like ¹³C-γ₂-Ile·HCl and ¹³C-γ₁,γ₂-Val·HCl. nih.gov This method demonstrates high regio- and stereoselectivity, offering a versatile route to these valuable compounds. nih.gov

Considerations for High Isotopic Purity

Achieving high isotopic purity is paramount for the success of labeling experiments. The presence of unlabeled or partially labeled species can complicate spectral analysis and reduce the sensitivity of NMR experiments. frontiersin.org Therefore, purification of precursors is a critical step. For instance, ethyl 2-methyl-3-oxobutanoate, a related precursor, is purified by silica (B1680970) gel flash column chromatography and distillation to remove impurities like ethyl 3-oxobutanoate. orgsyn.org The choice of the labeling precursor and the synthetic route directly impacts the final isotopic enrichment. Using highly enriched starting materials, such as ¹³C-methyl iodide, is a fundamental requirement. acs.org Furthermore, monitoring the reaction progress and purifying the final product are essential to ensure the desired level of isotopic incorporation.

Biosynthetic Approaches for In Vivo Incorporation of ¹³C into Target Biomolecules

Biosynthetic methods leverage the natural metabolic machinery of cells to incorporate isotopic labels into proteins and other biomolecules. This approach is particularly powerful for selectively labeling specific amino acid residues.

Selective Methyl Labeling of Amino Acid Residues (Valine, Leucine (B10760876), Isoleucine) in Proteins

The selective labeling of methyl groups in valine, leucine, and isoleucine (ILV) is a widely used strategy in NMR studies of large proteins. nih.govnih.gov This is because methyl groups are abundant in the hydrophobic cores of proteins and their NMR signals are particularly sensitive probes of protein structure and dynamics. nih.govcopernicus.org By providing ¹³C-labeled precursors like α-ketoisovalerate in the growth medium of bacteria, it is possible to direct the incorporation of ¹³C exclusively into the methyl groups of these amino acids. mpg.denih.gov For example, using sodium α-ketoisovalerate results in ¹³Cγ₁,¹³Cγ₂-labeled valine and ¹³Cδ₁,¹³Cδ₂-labeled leucine. mpg.de This targeted labeling simplifies complex NMR spectra and facilitates the unambiguous assignment of signals. mpg.deresearchgate.net

| Precursor | Labeled Amino Acids | Labeling Position |

| Sodium α-ketobutyrate | Isoleucine | ¹³Cδ₁ |

| Sodium α-ketoisovalerate | Valine, Leucine | ¹³Cγ₁,¹³Cγ₂ (Val), ¹³Cδ₁,¹³Cδ₂ (Leu) |

Application in Cell-Free Protein Expression Systems

Cell-free protein synthesis (CFPS) systems have emerged as a powerful alternative to traditional in vivo expression methods for producing isotopically labeled proteins. nih.govnih.gov CFPS systems offer several advantages, including the ability to use labeled precursors more sparingly and the direct control over the composition of the reaction mixture. copernicus.orgcopernicus.org This allows for highly selective labeling schemes that are often difficult to achieve in living cells. nih.gov For instance, by adding ¹³C-labeled α-ketoisovalerate to a CFPS reaction, along with the necessary enzymes, one can achieve efficient and selective labeling of valine and leucine residues. nih.gov Recent advancements have demonstrated that CFPS systems can maintain the activity of the entire metabolic repertoire of E. coli enzymes, enabling the production of selectively ¹³C-labeled proteins from inexpensive precursors like 3-¹³C-pyruvate. nih.govcopernicus.org These systems have been shown to achieve labeling efficiencies of 70% or higher. nih.govcopernicus.org

Positional Specificity and Stereoselective Labeling

The ability to control not only which atoms are labeled but also their specific position and stereochemistry represents a significant advancement in isotopic labeling techniques. Stereospecific labeling of the diastereotopic methyl groups of valine and leucine is particularly valuable for resolving spectral ambiguities and obtaining detailed structural information. nih.gov By using precursors like (S)-2-acetolactate, it is possible to achieve stereoselective labeling of the pro-S methyl groups of valine and leucine. nih.gov This level of specificity is crucial for detailed studies of protein dynamics and interactions. The chemical synthesis of precursors with defined stereochemistry, combined with biosynthetic pathways that maintain this stereointegrity, allows for the production of proteins with precisely controlled isotopic labels. nih.gov

Strategies for Achieving Stereospecific ¹³C Labeling of Methyl Groups (e.g., pro-R, pro-S)

The geminal methyl groups of the isopropyl moiety in 3-methyl-2-oxobutanoate are prochiral. This means that while they are chemically equivalent, they are stereotopically distinct. Differentiating these methyl groups, designated as pro-R and pro-S, through stereospecific isotopic labeling is a powerful strategy, especially in protein NMR. When this labeled precursor is used in biological systems, it enables the stereospecific labeling of valine and leucine residues. researchgate.net This approach is crucial because it halves the number of observed peaks for these residues in an NMR spectrum, which simplifies complex spectra and significantly enhances sensitivity. researchgate.netcopernicus.org

Achieving stereospecific labeling of the pro-R or pro-S methyl groups typically involves the use of specifically labeled biosynthetic precursors in cell-based protein expression systems. nih.gov One common precursor is 2-acetolactate, which can be synthesized with dissymmetric ¹³C/²H-labeling to direct the ¹³C label to either the pro-R or pro-S position during the biosynthesis of valine and leucine. researchgate.netcopernicus.org For instance, providing 2-¹³C-methyl-acetolactate in the growth medium leads to the stereospecific labeling of the pro-S methyl groups of both valine and leucine residues in the expressed protein. copernicus.org

Alternatively, isotopically labeled α-ketoisovalerate itself can be supplied to the growth media. nih.gov Commercially available racemic mixtures of pro-R and pro-S ¹³CH₃ labeled α-ketoisovalerate can be used. nih.gov The incorporation of these stereospecifically labeled methyl groups, often in a highly deuterated background, prevents cross-relaxation between the geminal methyls. This can lead to a two- to four-fold increase in the intensity of the valine and leucine methyl resonances in NMR spectra. nih.gov

The choice of precursor and its specific labeling pattern dictates the final stereospecific enrichment in the target molecule or protein. This precise control is instrumental for detailed structural and dynamic studies.

Table 1: Precursors for Stereospecific Methyl Group Labeling

| Precursor | Resulting Labeling in Valine/Leucine | Benefit |

|---|---|---|

| 2-¹³C-methyl-acetolactate | Stereoselective labeling of the pro-S methyl groups. copernicus.org | Halves the number of peaks, improves sensitivity. researchgate.net |

| Racemic pro-R/pro-S ¹³CH₃ α-ketoisovalerate | Racemic labeling at both methyl positions. nih.gov | Maximizes potential NOE interaction distance. nih.gov |

Ensuring Isolated Spin Systems for Nuclear Magnetic Resonance Applications

In NMR spectroscopy, especially for studying large biomolecules, spectral complexity and signal overlap are major challenges. acs.orgnih.gov Isotopic labeling strategies are designed not just to introduce an observable nucleus like ¹³C, but to do so in a way that simplifies the spectrum. Creating "isolated spin systems" is a key objective. nih.govnih.gov An isolated spin system, in this context, refers to a ¹³C nucleus coupled primarily to its directly attached protons (¹H), with minimal to no scalar couplings to other neighboring ¹³C nuclei. acs.orgnih.gov

The ¹³C₅ labeling of sodium 3-methyl-2-oxobutanoate implies that all five carbon atoms are ¹³C. In such a uniformly labeled molecule, large one-bond ¹³C-¹³C scalar couplings exist. acs.org While these couplings are useful for certain experiments that trace carbon connectivity (like INADEQUATE), they also create complex multiplet structures that can severely complicate spectra and reduce both sensitivity and resolution. acs.org

To create isolated spin systems for applications like relaxation-based dynamics studies, selective or site-specific labeling is employed. nih.gov For methyl groups, this is often achieved by introducing a single ¹³CH₃ group into an otherwise perdeuterated (²H) and ¹²C-enriched molecule. nih.gov The strategy of using stereospecifically labeled precursors like α-ketoisovalerate (as described in 2.3.1) in a deuterated environment is a prime example of this approach. nih.govnih.gov

The benefits of this method are twofold:

Elimination of ¹³C-¹³C Couplings: By ensuring the neighboring carbons are ¹²C, the large one-bond scalar couplings are removed, resulting in simpler, sharper signals. copernicus.org

Reduction of Dipolar Relaxation: Perdeuteration of the rest of the molecule minimizes dipolar relaxation effects from surrounding protons, leading to slower signal decay and narrower linewidths, which is critical for studying high-molecular-weight systems. nih.gov

This combination of specific ¹³C labeling on methyl groups and broad deuteration creates an ideal isolated ¹H-¹³C spin pair, which enhances signal intensity and allows for the accurate measurement of NMR parameters to probe molecular structure and dynamics. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Other Names / Synonyms |

|---|---|

| Sodium 3-methyl-2-oxobutanoate | Sodium α-ketoisovalerate; Sodium 3-methyl-2-oxobutyrate; Ketovaline sodium salt sigmaaldrich.comnih.gov |

| Sodium 3-methyl-2-oxobutanoate-13C5 | ¹³C labeled Sodium 3-methyl-2-oxobutanoate medchemexpress.commedchemexpress.com |

| 2-acetolactate | α-Acetolactic acid |

| Valine | Val |

| Leucine | Leu |

Advanced Analytical Methodologies for 13c Labeled Metabolites and Isotopomers

Mass Spectrometry-Based Techniques for Mass Isotopomer Distribution Analysis

Mass spectrometry (MS) coupled with chromatography is a cornerstone for metabolomics and stable isotope tracing studies. nih.gov These techniques allow for the separation and detection of metabolites and their isotopomers with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Labeling Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable metabolites. In the context of ¹³C-labeling studies, GC-MS is instrumental in determining the labeling patterns of metabolites. After derivatization to increase volatility, metabolites are separated based on their boiling points and retention times in the gas chromatograph, and then ionized and fragmented in the mass spectrometer. The resulting mass spectra reveal the mass-to-charge ratio (m/z) of the fragments, allowing for the identification of the compound and the extent of ¹³C incorporation.

For instance, the analysis of amino acids derived from Sodium 3-methyl-2-oxobutanoate-¹³C₅ by GC-MS can elucidate the metabolic pathways involved in their synthesis. The fragmentation patterns of the derivatized amino acids will show shifts in m/z values corresponding to the number of ¹³C atoms incorporated, providing a detailed picture of the labeling distribution. researchgate.networktribe.com Studies have utilized GC-MS to analyze a wide array of phytocompounds and metabolites in various biological samples, demonstrating its broad applicability. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Comprehensive Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a broader range of metabolites than GC-MS, including non-volatile and thermally labile compounds. escholarship.org When coupled with electrospray ionization (ESI), which generates ions directly from the liquid phase, it becomes a highly sensitive method for metabolic profiling. nih.gov LC-ESI-MS/MS, or tandem mass spectrometry, adds another layer of specificity by allowing for the fragmentation of selected ions to confirm their identity and to quantify them with high precision. nih.gov

In studies involving Sodium 3-methyl-2-oxobutanoate-¹³C₅, LC-MS and LC-ESI-MS/MS are used to trace the labeled carbon atoms through various metabolic pathways. escholarship.orgnih.gov This enables a comprehensive analysis of how the precursor is utilized and transformed within the cell. For example, researchers can track the incorporation of ¹³C from the labeled α-ketoisovalerate into leucine (B10760876) and valine, and further into proteins, providing insights into protein synthesis and turnover rates. The ability to analyze a wide range of metabolites simultaneously makes these techniques invaluable for systems-level metabolic investigations. frontiersin.org

Quantitative Assessment of Mass Isotopomer Distributions (MIDs) and Fractional Abundances

A key aspect of stable isotope tracing is the quantitative assessment of mass isotopomer distributions (MIDs). nih.gov MIDs describe the relative abundance of all isotopic forms of a metabolite, from the unlabeled (M+0) to the fully labeled form. This information is crucial for calculating metabolic fluxes. Specialized software tools have been developed to automate the extraction and analysis of MIDs from raw MS data, correcting for the natural abundance of stable isotopes to accurately determine the extent of labeling from the tracer. nih.gov

The fractional abundance of a specific isotopomer represents the proportion of that isotopomer within the total pool of the metabolite. By analyzing the MIDs and fractional abundances of metabolites downstream of Sodium 3-methyl-2-oxobutanoate-¹³C₅, researchers can quantify the activity of specific metabolic pathways. frontiersin.org For example, the ratio of different isotopomers of leucine can reveal the relative contributions of different synthetic routes. This quantitative data is essential for building and validating computational models of cellular metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of ¹³C-labeling, NMR is particularly useful for determining the specific positions of the labeled atoms within a molecule.

¹³C NMR and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) for Specific Carbon and Methyl Group Labeling

¹³C NMR directly detects the ¹³C nuclei, providing a spectrum where each unique carbon atom in a molecule gives a distinct signal. The chemical shift of each signal is sensitive to the local chemical environment, allowing for the identification of the labeled carbon's position. chemicalbook.com

For more complex molecules and biological samples, two-dimensional NMR techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are employed. springernature.com HSQC correlates the chemical shifts of protons directly bonded to ¹³C atoms, resulting in a 2D spectrum with cross-peaks that provide specific information about which protons are attached to which carbons. copernicus.org This is particularly valuable for tracing the fate of labeled methyl groups from precursors like Sodium 3-methyl-2-oxobutanoate-¹³C₅ into amino acids such as valine and leucine. researchgate.net By analyzing the ¹H-¹³C HSQC spectra, researchers can unambiguously determine the labeling pattern of the methyl groups, which is crucial for understanding the stereospecificity of enzymatic reactions and for assigning resonances in larger biomolecules. copernicus.orgnih.gov

Utility in Biomolecular NMR for Investigating Protein Structure and Dynamics

The use of ¹³C-labeled precursors like Sodium 3-methyl-2-oxobutanoate-¹³C₅ is a cornerstone of modern biomolecular NMR. By selectively labeling specific amino acid types, the complexity of the NMR spectra of large proteins can be significantly reduced. meihonglab.comsigmaaldrich.com This selective labeling approach is essential for overcoming the spectral overlap that would otherwise make analysis impossible. nih.gov

Specifically, labeling the methyl groups of valine and leucine provides sensitive probes for studying the structure and dynamics of proteins. isotope.comisotope.com Methyl groups are often located in the hydrophobic core of proteins and at protein-protein interfaces, making them excellent reporters of conformational changes and binding events. copernicus.org The enhanced sensitivity and favorable relaxation properties of methyl groups allow for the application of advanced NMR experiments to study protein dynamics over a wide range of timescales, even in very large protein complexes. nih.gov The ability to introduce ¹³C labels into specific positions of amino acids using precursors like Sodium 3-methyl-2-oxobutanoate-¹³C₅ has thus been instrumental in extending the power of NMR to investigate the intricate workings of complex biological systems.

Sample Preparation and Chemical Derivatization Strategies for Isotope Analysis

The accurate quantification of ¹³C-labeled metabolites, such as Sodium 3-methyl-2-oxobutanoate-¹³C₅, from complex biological samples hinges on meticulous sample preparation. These preparatory steps are crucial for stabilizing the target analyte, enhancing its detectability, and purifying it from the intricate biological matrix. nih.govresearchgate.net The primary goals are to immediately halt all enzymatic activity to preserve the metabolic snapshot, efficiently extract the metabolites, and process them for analysis by platforms like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Derivatization of α-Keto Acids for Enhanced Stability and Detectability

Alpha-keto acids, including the anion 3-methyl-2-oxobutanoate (B1236294), present analytical challenges due to their polarity and thermal instability, which makes them unsuitable for direct GC-MS analysis. youtube.com Chemical derivatization is a requisite procedure that converts these molecules into more volatile and stable forms, thereby improving their chromatographic behavior and detection sensitivity. youtube.comyoutube.com

A highly effective and widely used method involves derivatizing the α-keto acid with o-phenylenediamine (B120857) (OPD). This reaction forms a stable, cyclic 3-alkyl-2-quinoxalinol product. nih.gov These quinoxalinol derivatives can be further silylated, for example, using reagents to create O-trimethylsilyl or O-t-butyldimethylsilyl ethers, which further increases their volatility and makes them ideal for sensitive GC-MS analysis. nih.govnih.gov This derivatization strategy yields stable products with unique masses that are readily detectable by mass spectrometry. nih.gov The electron impact (EI) mass spectra of these derivatives often show pronounced and characteristic ions, which aids in their identification and quantification. nih.gov

For analyses using High-Performance Liquid Chromatography (HPLC), different derivatization agents are employed. Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to produce highly fluorescent derivatives. rsc.org This allows for extremely sensitive quantification using an HPLC system equipped with a fluorescence detector. rsc.org

When stereospecificity is a concern, chiral derivatizing agents such as N-methylphenylethylamine can be used. This approach is valuable for separating enantiomers, which is critical when studying metabolic pathways where enzyme activity is specific to a particular stereoisomer.

Table 1: Common Derivatization Strategies for α-Keto Acids

| Derivatization Reagent | Resulting Derivative | Analytical Platform | Key Advantages |

| o-phenylenediamine (OPD) followed by silylation | O-trimethylsilyl-quinoxalinol | GC-MS | Forms stable, volatile derivatives with unique, pronounced ions for sensitive and specific quantification. nih.govnih.gov |

| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescent DMB-α-keto acid | HPLC-Fluorescence | Creates highly fluorescent products, enabling very low detection limits. rsc.org |

| 2-hydrazinoquinoline (HQ) | Hydrazone | LC-MS | Reacts with a broad spectrum of carbonyl compounds for simultaneous analysis. mdpi.comumn.edu |

| N-Methylphenylethylamine | Amine derivative | GC-MS or LC-MS | Allows for the separation and analysis of chiral (stereoisomer) forms of the keto acid. |

Protocols for Cellular Metabolite Extraction and Purification from Biological Matrices

The initial and most critical step in analyzing intracellular metabolites is the rapid termination, or quenching, of metabolic activity. researchgate.netcreative-proteomics.com This ensures that the measured metabolite levels accurately reflect the state of the cell at the moment of collection. Quenching is typically achieved by exposing the cells to a pre-cooled solvent or by snap-freezing them in liquid nitrogen. creative-proteomics.comprotocols.ioox.ac.uk The ideal quenching solution should instantly stop enzymatic reactions without causing damage to the cell membrane, which could lead to the leakage of intracellular metabolites. nih.govcreative-proteomics.com

Following quenching, metabolites are extracted from the cells. A widely adopted method for cultured cells involves using a pre-chilled (-80°C) extraction solvent, often a mixture of organic solvents and water such as 80% methanol/water or an acetonitrile/methanol/water blend. nih.gov This solvent mixture disrupts cell membranes and precipitates macromolecules like proteins, thereby releasing the small intracellular metabolites into the solution. ox.ac.uk The cell material is mechanically scraped and collected into a tube. ox.ac.ukox.ac.uk

The resulting lysate is then centrifuged at high speed to pellet the precipitated proteins and cell debris. ox.ac.uk The supernatant, which contains the metabolite extract, is carefully collected. ox.ac.uk For subsequent GC-MS analysis, this extract is often dried in a vacuum concentrator to remove the solvents. The dried residue is then ready for the chemical derivatization step described previously.

To remove interfering substances from the biological matrix, a purification step such as solid-phase extraction (SPE) may be employed. researchgate.netnih.gov SPE uses a solid sorbent to isolate compounds based on their physical and chemical properties. nih.gov For acidic compounds like α-keto acids, an anion-exchange SPE cartridge can selectively bind the target analytes, allowing neutral and basic impurities to be washed away. The purified keto acids can then be eluted from the cartridge, resulting in a cleaner sample for a more reliable analysis. researchgate.net

Table 2: Typical Protocol for Cellular Metabolite Extraction

| Step | Procedure | Rationale |

| 1. Quenching | Rapidly wash cells with cold saline and add ice-cold extraction solvent (e.g., 80% methanol) or snap-freeze in liquid nitrogen. ox.ac.uknih.gov | To instantly halt all enzymatic and metabolic activity, preserving the cellular metabolic profile. researchgate.netcreative-proteomics.com |

| 2. Cell Lysis & Extraction | Scrape cells into the cold solvent to create a suspension. ox.ac.ukox.ac.uk | To mechanically disrupt cell membranes and ensure complete extraction of intracellular metabolites into the solvent. ox.ac.uk |

| 3. Separation | Centrifuge the cell lysate at high speed in a cold centrifuge. ox.ac.uk | To pellet insoluble components like precipitated proteins and cellular debris. ox.ac.uk |

| 4. Collection | Carefully collect the supernatant containing the soluble metabolites. ox.ac.uk | The supernatant contains the target analytes for further processing and analysis. |

| 5. Drying | Evaporate the solvent from the supernatant using a vacuum concentrator. | To concentrate the metabolites and prepare the sample for derivatization. |

| 6. Purification (Optional) | Use solid-phase extraction (SPE) to remove interfering matrix components. researchgate.net | To increase the purity of the sample, which can improve analytical sensitivity and accuracy. researchgate.netnih.gov |

Applications of Sodium 3 Methyl 2 Oxobutanoate 13c5 in Illuminating Metabolic Pathways and Fluxes

Elucidation of Branched-Chain Amino Acid (BCAA) Metabolic Pathways

The catabolism of the essential branched-chain amino acids—valine, leucine (B10760876), and isoleucine—is a critical process for cellular energy homeostasis and protein turnover. Sodium 3-methyl-2-oxobutanoate-13C5, as the labeled form of the alpha-keto acid of valine, is an invaluable tool for dissecting the intricate steps of BCAA metabolic pathways.

Investigation of Valine, Leucine, and Isoleucine Catabolism Pathways

The initial step in the breakdown of all three BCAAs is a reversible transamination reaction that converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). nih.gov Specifically, valine is converted to 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate or KIV). By using this compound, researchers can directly introduce the labeled keto acid into the metabolic network and trace its subsequent fate.

One of the key findings from studies using uniformly-13C-labeled α-ketoisovalerate ([U-13C]KIV) is that a significant portion of this keto acid is reaminated back to valine. nih.gov In studies of the heart, for example, it was demonstrated that the major metabolic fate of [U-13C]KIV is its conversion to [13C]-labeled valine. nih.gov This highlights the reversible nature of the initial transamination step and suggests a dynamic equilibrium between the BCAA and BCKA pools.

Furthermore, the catabolism of valine, and by extension 3-methyl-2-oxobutanoate, proceeds through a series of enzymatic reactions that ultimately lead to the production of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. researchgate.nethealthmatters.io The 13C label from this compound can be tracked through these intermediates, providing a quantitative measure of the flux through the valine catabolic pathway. Similarly, the breakdown of leucine and isoleucine produces acetyl-CoA and a combination of acetyl-CoA and succinyl-CoA, respectively. researchgate.nethealthmatters.io While this compound is a direct tracer for the valine pathway, the interconnectedness of BCAA metabolism allows for indirect insights into the regulation of leucine and isoleucine breakdown.

Table 1: Key Reactions in BCAA Catabolism Traced by Labeled 3-methyl-2-oxobutanoate

| Starting Metabolite | Key Enzyme | Labeled Product | Metabolic Significance |

| [U-13C]3-methyl-2-oxobutanoate | Branched-Chain Aminotransferase (BCAT) | [U-13C]Valine | Demonstrates the reversibility of transamination |

| [U-13C]3-methyl-2-oxobutanoate | Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) | [13C]Isobutyryl-CoA | Commits the carbon skeleton to oxidative metabolism |

| [13C]Isobutyryl-CoA | Multiple Steps | [13C]Succinyl-CoA | Links BCAA catabolism to the TCA cycle |

Functional and Regulatory Analysis of the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The branched-chain α-keto acid dehydrogenase complex (BCKDC) is the rate-limiting enzyme in the catabolism of BCAAs. researchgate.net This mitochondrial enzyme complex catalyzes the irreversible oxidative decarboxylation of the BCKAs, committing them to further breakdown. nih.govwikipedia.org The activity of the BCKDC is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which inactivate and activate the complex, respectively. nih.govnih.gov

The use of 13C-labeled BCKAs, such as this compound, provides a direct method to assess the in vivo or in situ activity of the BCKDC. By measuring the rate of conversion of the 13C-labeled substrate to its corresponding acyl-CoA derivative, researchers can gain insights into the functional state of the enzyme complex under various physiological and pathological conditions. For instance, studies have shown that the activity of the BCKDC can be modulated by factors such as diet and disease states like diabetes. nih.govnih.gov

Table 2: Regulation of BCKDC Activity

| Regulatory Enzyme | Action on BCKDC | Consequence for BCAA Catabolism |

| BCKD Kinase (BCKDK) | Phosphorylation | Inactivation |

| PPM1K Phosphatase | Dephosphorylation | Activation |

Characterization of Transamination Reactions Involving 3-Methyl-2-oxobutanoate

Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid. In the context of BCAA metabolism, the branched-chain aminotransferases (BCATs) catalyze the reversible transfer of an amino group to the BCKAs. nih.gov

The use of this compound allows for the detailed characterization of these transamination reactions. By incubating cells or tissues with the labeled compound, researchers can measure the rate of formation of 13C-labeled valine. This provides a direct measure of the aminotransferase activity in the direction of BCAA synthesis. In studies where [U-13C]KIV was administered, a rapid appearance of labeled valine was observed in the plasma, indicating a high rate of transamination in the body. nih.gov

These tracer studies are crucial for understanding the tissue-specific roles of BCAA transamination. For example, while the initial steps of BCAA catabolism occur primarily in skeletal muscle, the liver plays a significant role in the further metabolism of the BCKAs. healthmatters.io By using labeled tracers, the inter-organ transport and transformation of these molecules can be elucidated.

Tracing Carbon Flow in Central Carbon and Energy Metabolism

The breakdown of BCAAs is not an isolated metabolic pathway; it is intricately connected to the central pathways of carbon and energy metabolism. The catabolic products of BCAAs enter into key metabolic hubs such as the tricarboxylic acid (TCA) cycle. This compound is a valuable tool for tracing the flow of carbon from valine into these central metabolic networks.

Integration with Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, and the Tricarboxylic Acid (TCA) Cycle

The complete oxidation of valine, initiated from 3-methyl-2-oxobutanoate, ultimately yields succinyl-CoA. researchgate.nethealthmatters.io Succinyl-CoA is a key intermediate of the TCA cycle, a central metabolic pathway responsible for the generation of ATP and reducing equivalents (NADH and FADH2). teachmephysiology.comwikipedia.org By using this compound, the 13C label can be traced into succinyl-CoA and subsequent TCA cycle intermediates such as fumarate, malate, and oxaloacetate.

This allows researchers to quantify the contribution of valine to the pool of TCA cycle intermediates. While some studies have indicated that the flux from 3-methyl-2-oxobutanoate to succinate may be limited in certain tissues like the isolated heart, the potential for this contribution exists. nih.gov The entry of labeled carbons into the TCA cycle provides a direct link between BCAA catabolism and cellular energy production.

While the direct integration with glycolysis and the pentose phosphate pathway is less pronounced for valine catabolism, the products of the TCA cycle can be utilized in various biosynthetic pathways that are interconnected with these central metabolic routes. For instance, oxaloacetate from the TCA cycle can be a precursor for gluconeogenesis.

Assessment of Anaplerotic and Cataplerotic Fluxes in Metabolic Networks

Anaplerosis refers to the replenishment of intermediates of the TCA cycle that have been extracted for biosynthetic purposes, while cataplerosis is the removal of these intermediates. The balance between anaplerotic and cataplerotic fluxes is crucial for maintaining the integrity and function of the TCA cycle.

The catabolism of valine to succinyl-CoA represents an anaplerotic pathway, as it provides a net influx of carbon into the TCA cycle. researchgate.net By using this compound, the anaplerotic contribution of valine can be quantified by measuring the enrichment of the 13C label in the TCA cycle intermediates. This is particularly important in understanding the metabolic adaptations of cells under different conditions. For example, in states of high energy demand or when other substrates are limited, the contribution of amino acids to anaplerosis can be significant.

Conversely, the intermediates of the TCA cycle can be used for various biosynthetic pathways. For instance, citrate can be exported from the mitochondria for fatty acid synthesis, and α-ketoglutarate can be used for the synthesis of other amino acids. By tracing the fate of the 13C label from this compound as it moves through and out of the TCA cycle, researchers can also gain insights into cataplerotic fluxes.

Investigation of Specific Biosynthetic Routes

The ability to trace the fate of the 13C-labeled carbon atoms from this compound through various metabolic pathways allows researchers to quantify reaction rates and identify metabolic bottlenecks. This is particularly valuable in the study of essential biosynthetic pathways that are targets for metabolic engineering and drug development.

Analysis of Pantothenic Acid Biosynthesis in Bacterial Systems (e.g., Escherichia coli)

Pantothenic acid, also known as vitamin B5, is an essential precursor for the synthesis of coenzyme A (CoA), a vital molecule in numerous metabolic reactions. In bacteria such as Escherichia coli, pantothenate is synthesized from L-aspartate and α-ketoisovalerate in a four-step pathway researchgate.net. Sodium 3-methyl-2-oxobutanoate, the non-salt form of the compound of interest, serves as a direct precursor in this pathway nih.govnih.gov.

The use of this compound in conjunction with techniques like 13C-Metabolic Flux Analysis (13C-MFA) allows for the precise quantification of the carbon flux from this precursor into the pantothenate biosynthetic pathway. By introducing the 13C-labeled compound into the growth medium of E. coli, researchers can track the incorporation of the labeled carbons into downstream intermediates and the final product, pantothenic acid. This enables the determination of the in vivo activity of enzymes such as ketopantoate hydroxymethyltransferase, the first enzyme in the pathway that utilizes α-ketoisovalerate researchgate.net.

De Novo Biosynthesis of Branched-Chain Amino Acids in Mammalian Cells

Unlike bacteria and plants, mammalian cells are incapable of de novo synthesis of branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, making them essential amino acids that must be obtained from the diet elifesciences.org. However, recent advances in synthetic biology have made it possible to engineer mammalian cells, such as Chinese Hamster Ovary (CHO) cells, to produce these essential amino acids elifesciences.org.

In this context, this compound serves as an invaluable tool to verify and quantify the de novo biosynthesis of valine in these engineered cells. By providing the 13C-labeled precursor, researchers can trace its conversion to valine and subsequent incorporation into proteins. This provides definitive evidence that the engineered pathway is functional and allows for the measurement of its efficiency elifesciences.org.

Metabolomic analysis using labeled precursors can confirm the production of valine and identify any potential metabolic bottlenecks or accumulation of intermediates within the synthetic pathway elifesciences.org. This information is critical for optimizing the engineered pathway to achieve higher yields of the desired amino acid. The ability to produce proteins with 13C-methyl-labeled amino acids in mammalian cells opens up new avenues for structural biology studies of complex human proteins that require mammalian expression systems for proper folding and post-translational modifications nih.govresearchgate.net.

Characterization of Metabolic Adaptations Across Diverse Biological Systems

Organisms constantly adapt their metabolism in response to changes in their environment, such as nutrient availability or stress conditions. This compound can be used to probe the metabolic reprogramming that occurs during these adaptations, particularly in pathways involving BCAA metabolism.

Microbial Metabolism (Escherichia coli, Saccharomyces cerevisiae, Clostridioides difficile)

In Escherichia coli, the metabolism of BCAAs is intricately linked to central carbon metabolism and the synthesis of other important molecules. The use of 13C-MFA with labeled precursors has been extensively applied to study the metabolic responses of E. coli to genetic perturbations, such as gene knockouts, and to different environmental conditions nih.govmdpi.com. By tracing the fate of the 13C atoms from this compound, researchers can quantify changes in the flux through the BCAA catabolic pathways and their connections to the TCA cycle and other biosynthetic pathways.

Saccharomyces cerevisiae, or baker's yeast, undergoes significant metabolic adaptations in response to environmental stresses like osmotic shock. A key response is the accumulation of glycerol nih.govnih.gov. While studies on this adaptation have primarily focused on central glycolytic pathways, BCAA metabolism also plays a role in providing precursors for various cellular processes. The application of this compound could provide insights into how BCAA catabolism is modulated during osmotic stress to support the synthesis of protective molecules or to provide energy.

Mammalian Cell Line Metabolism (e.g., Chinese Hamster Ovary (CHO) cells, HepG2 cells)

Chinese Hamster Ovary (CHO) cells are the workhorses of the biopharmaceutical industry for the production of therapeutic proteins vanderbilt.edunih.govumich.eduresearchgate.net. The metabolic state of CHO cells is a critical determinant of their growth, viability, and productivity. 13C-MFA has been widely used to characterize the metabolism of CHO cells in culture and to identify metabolic bottlenecks that can be targeted for optimization nih.govnih.govresearchgate.net. While glucose and glutamine are the most commonly used tracers, this compound can provide specific information on BCAA metabolism, which is important for protein synthesis and cellular energy. Tracing the fate of this labeled precursor can reveal how BCAA catabolism is altered in high-producing cell lines or under different culture conditions.

HepG2 cells, a human liver cancer cell line, are a widely used model system for studying liver metabolism and toxicology. Studies have employed 13C-labeled tracers, such as glucose and stearate, to investigate the metabolic effects of various compounds on HepG2 cells researchgate.nethyd.hunih.govnih.gov. The use of this compound in this system would enable a detailed analysis of BCAA metabolism in the context of liver function and disease. For example, it could be used to study how BCAA catabolism is dysregulated in liver diseases or in response to drug treatment.

Organ-Specific Metabolic Investigations (e.g., Liver, Kidney)

The metabolism of BCAAs is compartmentalized among different organs in the body. The liver plays a central role in the metabolism of most amino acids, but the initial steps of BCAA catabolism primarily occur in extrahepatic tissues, such as skeletal muscle. The resulting branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxobutanoate, are then released into the circulation and can be taken up and further metabolized by other organs, including the liver and kidneys isotope.comnih.govresearchgate.net.

The use of this compound in whole-body metabolic studies in animal models can help to dissect the inter-organ flux of BCAAs and their metabolites. By administering the labeled compound and analyzing the isotopic enrichment of metabolites in different tissues and in the blood, researchers can quantify the rates of production and utilization of 3-methyl-2-oxobutanoate by specific organs.

In the kidney, studies using 13C-labeled amino acids have provided insights into renal metabolism in normal and pathological states nih.gov. Given that the kidney is an important site for the metabolism of BCKAs, this compound can be used to investigate the role of the kidney in BCAA homeostasis and how this is altered in diseases such as chronic kidney disease, where abnormal levels of BCAA metabolites have been observed researchgate.net.

The following table provides a summary of the applications of this compound in different biological systems:

| Biological System | Specific Application | Research Focus |

| Escherichia coli | Tracing pantothenic acid biosynthesis | Quantifying flux, identifying metabolic bottlenecks, metabolic engineering |

| Mammalian Cells (engineered) | Verifying de novo BCAA synthesis | Confirming pathway function, optimizing amino acid production |

| Saccharomyces cerevisiae | Investigating metabolic adaptation to stress | Elucidating the role of BCAA metabolism in stress response |

| Clostridioides difficile | Characterizing amino acid fermentation | Understanding energy metabolism and virulence |

| CHO Cells | Probing BCAA metabolism in bioproduction | Optimizing protein production, enhancing cell culture performance |

| HepG2 Cells | Studying liver-specific BCAA metabolism | Investigating metabolic diseases and toxicology |

| Organ-Specific (Liver, Kidney) | Analyzing inter-organ BCAA flux | Understanding whole-body BCAA homeostasis in health and disease |

Identification of Metabolic Bottlenecks and By-product Formation Pathways

The study of cellular metabolism is crucial for fields ranging from biotechnology to medicine. A key challenge is understanding how to enhance the production of desired compounds and minimize the formation of unwanted by-products. The isotopically labeled compound, this compound, serves as a powerful tool in these investigations. As a labeled precursor for pathways involving branched-chain amino acids and other metabolites, it enables researchers to trace the flow of carbon through complex metabolic networks. glpbio.commedchemexpress.com This tracing is fundamental to identifying inefficiencies, such as metabolic bottlenecks, and understanding the origins of by-products.

Utilizing Isotope Labeling Experiments to Trace By-product Carbon Sources

Isotope labeling experiments (ILEs) are a cornerstone of metabolic research, providing direct evidence of pathway activities and carbon routing. nih.govvanderbilt.edu When this compound is introduced into a biological system, the five labeled carbon atoms are incorporated into downstream metabolites. By analyzing the mass distribution of isotopes in various compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can definitively trace the fate of the carbon atoms from the initial tracer. creative-proteomics.comfrontiersin.org

This method is particularly effective for identifying the carbon sources of undesirable by-products. If a by-product is found to be enriched with ¹³C after the introduction of this compound, it confirms that its carbon skeleton is derived from this precursor. This establishes a direct metabolic link that might not be obvious from genomic data alone. Quantifying the degree of ¹³C enrichment helps determine the relative contribution of this specific pathway to the formation of the by-product. nih.govresearchgate.net This information is critical for designing targeted metabolic engineering strategies aimed at redirecting carbon flux away from these wasteful pathways. nih.govvanderbilt.edu

Table 1: Hypothetical Isotope Tracing Results for By-product Identification

This interactive table illustrates how data from an isotope labeling experiment using this compound might look. It shows the percentage of ¹³C enrichment in various metabolites, indicating which compounds are derived from the labeled precursor.

| Metabolite | Function | ¹³C Enrichment (%) | Carbon Source Confirmation |

| Valine | Target Amino Acid | 95% | Confirmed |

| Pantothenic Acid | Target Vitamin | 89% | Confirmed |

| By-product A | Unknown | 75% | Confirmed |

| By-product B | Unknown | 2% | Not a significant product of this pathway |

| By-product C | Unknown | 68% | Confirmed |

Strategies for Debottlenecking Metabolic Pathways through Flux Analysis

By using tracers like this compound, ¹³C-MFA provides a detailed map of carbon flow, allowing for the precise identification of these rate-limiting steps. nih.govuh.edu The analysis reveals which pathways are most active and which are sluggish. Once a bottleneck is identified, several strategies can be employed to alleviate it:

Enzyme Overexpression: The most direct approach is to increase the concentration of the enzyme responsible for the bottleneck reaction. This is typically achieved by introducing additional copies of the corresponding gene into the organism.

Pathway Engineering: If a competing pathway diverts intermediates away from the desired product, the genes for the enzymes in that competing pathway can be deleted or downregulated (knockout or knockdown). This redirects metabolic flux towards the target pathway.

Cofactor Engineering: Many enzymatic reactions are limited by the availability of cofactors such as ATP, NADH, or NADPH. Engineering the cell's metabolism to increase the supply of a limiting cofactor can enhance the flux through a bottlenecked reaction.

Flux analysis provides the quantitative data needed to rationally select the most effective engineering strategy. nih.govnih.gov For instance, if MFA reveals a low flux through a specific enzymatic step despite high substrate availability, it strongly suggests that the enzyme's activity is the limiting factor. Subsequent rounds of ¹³C-MFA after genetic modification can then be used to verify that the intervention was successful in "debottlenecking" the pathway and increasing product yield. uh.edunih.gov

Table 2: Example of Metabolic Flux Analysis Before and After Debottlenecking

This interactive table shows a simplified, hypothetical flux map. It compares the relative carbon flux through key metabolic pathways before and after implementing a debottlenecking strategy (e.g., overexpression of Enzyme 3) guided by the initial flux analysis.

| Metabolic Reaction | Enzyme | Relative Flux (Before) | Relative Flux (After) | Status |

| Precursor -> Intermediate A | Enzyme 1 | 100 | 100 | Unchanged |

| Intermediate A -> Intermediate B | Enzyme 2 | 90 | 95 | Slightly Increased |

| Intermediate B -> Product | Enzyme 3 | 20 | 80 | Bottleneck Relieved |

| Intermediate B -> By-product | Enzyme 4 | 70 | 15 | Reduced |

Computational and Modeling Approaches in Conjunction with 13c Labeling Data

Metabolic Flux Analysis (MFA) Algorithms and Software

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com The use of 13C-labeled substrates, such as Sodium 3-methyl-2-oxobutanoate-13C5, provides crucial constraints for these analyses. medchemexpress.com

The primary goal of 13C-MFA is to determine the in vivo metabolic flux distribution. oup.com This is achieved by feeding cells a 13C-labeled substrate and measuring the resulting isotopic enrichment in various intracellular metabolites. youtube.com The measured labeling patterns, often in protein-bound amino acids and other stable macromolecules, serve as inputs for computational models. sci-hub.se These models, which describe the atom transitions for each reaction in the metabolic network, are then used to estimate the flux distribution that best explains the observed labeling data. nih.gov

The estimation process typically involves solving a non-linear least-squares regression problem, where the objective is to minimize the variance-weighted sum of squared residuals between the experimentally measured and model-predicted labeling patterns. sci-hub.se To ensure the accuracy and reliability of the estimated fluxes, it is crucial to perform statistical analyses, such as chi-square tests, to assess the goodness-of-fit and to calculate confidence intervals for each flux. sci-hub.senih.gov

A variety of software packages have been developed to facilitate these complex calculations, including INCA, Metran, and 13CFLUX2. sci-hub.seresearchgate.net These tools employ algorithms like the Elementary Metabolite Unit (EMU) framework to efficiently simulate isotopic labeling and estimate fluxes. sci-hub.se

Table 1: Commonly Used Software for 13C-Metabolic Flux Analysis

| Software | Key Features | Reference |

| INCA | Isotopically non-stationary MFA (INST-MFA), EMU framework, statistical analysis. | researchgate.net |

| Metran | Flux estimation, statistical analysis, goodness-of-fit tests. | sci-hub.se |

| 13CFLUX2 | Metabolic flux analysis with carbon labeling. | ucdavis.edu |

| OpenFlux | Open-source modeling software for 13C-based MFA. | nih.gov |

| SUMOFLUX | Toolbox for targeted 13C metabolic flux ratio analysis. | ucdavis.edu |

| VistaFlux | Flux visualization software with pathway integration. | ucdavis.edu |

Two primary modes of 13C-MFA are employed: isotopically stationary and non-stationary.

Isotopically Stationary 13C-MFA (S-MFA): This classic approach assumes that the system is in both a metabolic and isotopic steady state. nih.gov This means that metabolite concentrations and fluxes are constant, and the isotopic labeling of metabolites has reached a stable equilibrium. frontiersin.org S-MFA is well-suited for long-term labeling experiments. frontiersin.org

Isotopically Non-stationary 13C-MFA (INST-MFA): This method analyzes the transient isotopic labeling data collected before the system reaches an isotopic steady state. nih.govvanderbilt.edu INST-MFA is particularly advantageous for studying systems with slow metabolic rates or for applications where achieving a true isotopic steady state is impractical, such as in studies of mammalian cells or autotrophic organisms. vanderbilt.edunih.gov A key benefit of INST-MFA is its ability to provide information on intracellular metabolite pool sizes, which is not possible with S-MFA. vanderbilt.edu Furthermore, INST-MFA can often provide more precise flux estimates due to the richer information contained in the dynamic labeling data. vanderbilt.edu However, the computational complexity of INST-MFA is greater than that of S-MFA. vanderbilt.edu

A comparative study using a lysine-producing strain of Corynebacterium glutamicum highlighted that the choice between stationary and non-stationary approaches can significantly influence the resulting quantitative flux data. nih.govresearchgate.net

Genome-Scale Metabolic Models (GEMs) and Pathway Reconstruction

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of the entire metabolic network of an organism, constructed from its annotated genome. nih.govnih.gov These models serve as a scaffold for integrating and analyzing high-throughput omics data, including 13C-labeling data.

One of the significant applications of 13C-MFA is the validation and refinement of metabolic network models. sci-hub.se Discrepancies between the experimentally measured labeling patterns and the model-predicted patterns can reveal inaccuracies or missing reactions in the reconstructed network. sci-hub.seresearchgate.net This iterative process of model refinement, guided by experimental data, helps to fill knowledge gaps in our understanding of an organism's metabolism. nih.gov

For instance, if a model fails to accurately predict the labeling of a particular metabolite, it may indicate the presence of an unknown metabolic pathway or an incorrect assumption about the reversibility of a reaction. nih.gov By systematically investigating these discrepancies, researchers can propose and experimentally validate new biochemical reactions, thereby improving the accuracy and predictive power of the GEM. nih.govconsensus.app Tools like the Network Integrated Computational Explorer for Gap Annotation of Metabolism (NICEgame) have been developed to systematically identify and curate these metabolic gaps using both known and hypothetical reactions. nih.gov

A systems biology approach aims to understand the complex interplay between different cellular components. Integrating 13C-MFA data, which provides a measure of metabolic function, with transcriptomic (gene expression) and proteomic (protein expression) data can provide a more holistic understanding of cellular regulation. nih.gov

While flux distributions represent the functional output of a metabolic network, gene and protein expression levels provide insights into the regulatory mechanisms that give rise to these fluxes. embopress.org For example, an increase in the flux through a particular pathway should, in many cases, be correlated with an upregulation of the genes and proteins encoding the enzymes in that pathway. However, the relationship is not always straightforward due to post-transcriptional and post-translational regulation.

By combining these different data types, researchers can build more comprehensive models of cellular metabolism that link genotype to phenotype. nih.gov For example, flux data can be used to constrain and validate models that predict metabolic states from gene expression data, a process sometimes referred to as flux balance analysis (FBA) with transcriptomic constraints. researchgate.net This integrated approach is crucial for understanding how cells respond to genetic perturbations or environmental changes and for guiding metabolic engineering efforts. nih.gov

Flux Ratio Analysis and Network Topology Elucidation

Flux ratio analysis is a powerful method that can provide insights into the relative rates of convergent metabolic pathways without the need for a complete metabolic network model. nih.gov By analyzing the specific labeling patterns of key metabolites, particularly proteinogenic amino acids, it is possible to determine the ratio of fluxes at key metabolic branch points. nih.gov

A user-friendly program called FCAL has been developed to facilitate the rapid analysis of data from biosynthetic fractional 13C labeling experiments. nih.gov This approach, which requires only a small amount of 13C-labeled substrate, is valuable for both characterizing network topology and supporting metabolic engineering and biotechnology process design. nih.gov

Direct Calculation of Relative Flux Fractions Converging at Metabolic Nodes

One of the powerful applications of ¹³C-labeling data is the direct calculation of relative metabolic flux fractions at specific points of pathway convergence, known as metabolic nodes. frontiersin.org This approach, often termed metabolic flux ratio analysis (¹³C-MFRA), leverages the distinct isotopic patterns that emerge in metabolites synthesized from different precursors. biorxiv.org When a metabolite can be produced from two or more different pathways, the labeling pattern of that metabolite will be a composite of the labeling patterns of the precursor molecules from each contributing pathway.

By analyzing the mass isotopomer distribution of a downstream metabolite like an amino acid or an organic acid, it is possible to deconvolve the contributions from the various converging pathways. frontiersin.org For instance, if Sodium 3-methyl-2-oxobutanoate-¹³C5 enters a pathway that converges with another unlabeled pathway to produce a common product, the degree of ¹³C-enrichment in that product directly reflects the relative activities of the two pathways.

This method offers a significant advantage in that it does not always require a complete, genome-scale metabolic model, which can be complex and may contain unknown or incorrect network topologies. biorxiv.org Instead, it provides a focused, quantitative assessment of flux distribution around a specific node of interest. biorxiv.org These calculated flux ratios serve as critical constraints for larger metabolic models, enhancing their accuracy and predictive power. creative-proteomics.com

Table 1: Illustrative Example of Flux Ratio Calculation at a Metabolic Node

This table demonstrates a simplified scenario where Metabolite C is formed from two different sources: Pathway 1 (utilizing a ¹³C-labeled precursor like Sodium 3-methyl-2-oxobutanoate-¹³C5) and Pathway 2 (utilizing an unlabeled precursor). The resulting mass isotopomer distribution of Metabolite C allows for the calculation of the relative flux contribution from each pathway.

| Measurement | Description | Value |

| Precursor A (Pathway 1) | 100% ¹³C-labeled (M+n) | 1.00 |

| Precursor B (Pathway 2) | 100% Unlabeled (M+0) | 1.00 |

| Product C (Measured) | Fraction of Unlabeled (M+0) | 0.25 |

| Product C (Measured) | Fraction of ¹³C-labeled (M+n) | 0.75 |

| Calculated Flux Ratio | Flux (Pathway 1) / Flux (Pathway 2) | 3.0 |

Note: This is a simplified, illustrative example. Actual calculations involve complex algebraic equations that account for atomic transitions.

Analysis of Metabolic Network Disruption Due to Enzyme Promiscuity

Metabolic engineering and synthetic biology often involve introducing new enzymes into a host organism or overexpressing existing ones to create novel production pathways. nih.gov A significant challenge in this endeavor is enzyme promiscuity—the ability of an enzyme to catalyze reactions on substrates other than its primary, native substrate. This can lead to the formation of unintended byproducts, create metabolic imbalances, and disrupt the host's native metabolic network in unpredictable ways. nih.gov

Computational workflows have been developed to systematically identify these unforeseen interactions. nih.gov These methods analyze the structures of all metabolites present in a cell and predict potential off-target reactions for a given enzyme. When combined with ¹³C-labeling data, these predictions can be experimentally validated.

For example, if a model predicts that a promiscuous enzyme is diverting a ¹³C-labeled intermediate (derived from a tracer like Sodium 3-methyl-2-oxobutanoate-¹³C5) into an unexpected side pathway, this can be confirmed by searching for the predicted ¹³C-labeled byproduct using mass spectrometry. The presence and labeling pattern of this compound would provide direct evidence of the promiscuous activity and its impact on the metabolic network. This integrated approach is crucial for diagnosing inefficiencies in engineered strains and for designing more robust and modular biological systems. nih.gov

Identification of Conserved Reaction Sequences and Modular Architecture in Metabolic Pathways

Metabolic networks are not random assortments of reactions; they possess a modular architecture built from conserved sequences of reactions that are used repeatedly across different pathways. nih.govnih.gov Computational methods have been developed to systematically analyze metabolic databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), to identify these "reaction modules." nih.govacs.org This analysis focuses on the chemical transformation patterns between reactants and products, allowing for the classification and grouping of similar reactions. acs.org

This approach has revealed that many metabolic pathways are constructed from these fundamental building blocks. researchgate.net For example, well-conserved modules involving 2-oxocarboxylic acids (the class of molecules to which 3-methyl-2-oxobutanoate (B1236294) belongs) have been identified. nih.gov A "chain extension" module, famously part of the Krebs cycle, is also utilized in other pathways for different purposes. nih.gov

The data from ¹³C-labeling experiments can provide functional validation for these computationally identified modules. By feeding a tracer like Sodium 3-methyl-2-oxobutanoate-¹³C5 and observing the propagation of the ¹³C label through a predicted series of reactions, researchers can confirm that the proposed module is indeed active in vivo. This helps to understand the logic of metabolic network organization and evolution, suggesting a co-evolution of these chemical reaction modules and the gene clusters that encode their constituent enzymes. nih.gov

Table 2: Examples of Identified Conserved Reaction Modules

| Module ID | Module Name | Description | Related Compound Classes |

| RM001 | C2-Chain Extension | A sequence adding two carbon units to a carboxylic acid. | 2-Oxocarboxylic acids |

| RM002 | Beta-Oxidation | A four-step sequence for fatty acid degradation. | Fatty acids, Acyl-CoA |

| RM027 | Aromatic Ring Cleavage | Modules for breaking down aromatic compounds. | Aromatic compounds |

Source: Adapted from research on conserved reaction modules in the KEGG database. nih.govnih.govacs.org

Emerging Research Avenues and Methodological Advancements

Development of Novel Isotopic Labeling Strategies Incorporating Sodium 3-methyl-2-oxobutanoate-13C5

The versatility of this compound as a precursor for amino acid biosynthesis has spurred the development of innovative labeling strategies. These methods are designed to provide more nuanced and specific information about metabolic pathways and protein dynamics.

Combinatorial Labeling with Deuterium (B1214612) for Advanced Tracing

A significant advancement in isotopic tracing involves the combination of 13C and deuterium (2H) labeling. The use of this compound in conjunction with deuterium-labeled compounds allows for the creation of unique isotopic signatures in downstream metabolites and proteins. For instance, this compound,d1 is a dually labeled variant that has been developed for use as a tracer in various research applications. medchemexpress.commedchemexpress.com This combinatorial approach, which can generate isotopologues such as 13C5,d1, provides a higher level of resolution in metabolic flux analysis.

The rationale behind this dual-labeling strategy lies in the distinct yet complementary information provided by each isotope. While 13C labeling is a robust tool for tracing carbon backbones through metabolic networks, the addition of deuterium can help elucidate reaction mechanisms and quantify metabolic fluxes with greater precision. Deuteration, or the replacement of protons with deuterons, simplifies the spin-spin interactions in nuclear magnetic resonance (NMR) spectroscopy, leading to sharper signals and reduced spectral crowding. nih.gov This is particularly advantageous in mass spectrometry-based analyses, where the mass shift introduced by deuterium aids in distinguishing between different metabolic pools and pathways. However, it is important to consider that the large mass difference between hydrogen and deuterium can sometimes lead to isotopic effects, potentially altering the physical and chemical behavior of the labeled molecules. nih.gov

Specialized Strategies for Selective Methyl Labeling in Large and Challenging Biological Systems

The study of large biomolecular complexes, such as membrane proteins, presents significant challenges for structural biology techniques like NMR spectroscopy. The slow tumbling of these large molecules in solution leads to broad spectral lines and poor resolution. Selective isotopic labeling of methyl groups has emerged as a powerful solution to this problem. nih.govnmr-bio.com Methyl groups, due to their rapid rotation, exhibit favorable relaxation properties, resulting in sharper NMR signals even in very large proteins. nih.gov

Sodium 3-methyl-2-oxobutanoate (B1236294) serves as a key precursor for the biosynthesis of the amino acids valine and leucine (B10760876). nih.gov By using 13C-labeled Sodium 3-methyl-2-oxobutanoate, researchers can specifically introduce 13C-labeled methyl groups into these amino acid residues within a protein. This selective labeling, often performed in a perdeuterated (highly deuterated) protein background, dramatically simplifies the NMR spectrum and enhances sensitivity, enabling the study of protein structure, dynamics, and interactions in systems approaching 1 MDa in size. nih.govunl.pt This approach has been instrumental in gaining insights into the function of membrane proteins, which are notoriously difficult to study in their native-like environments. nih.gov

Integration with Multi-Omics Data for Systems-Level Metabolic Understanding

To gain a comprehensive understanding of cellular metabolism, it is crucial to integrate data from multiple "omics" platforms. The insights gained from isotopic tracing studies using this compound are significantly enhanced when combined with other high-throughput datasets.

Combining Fluxomics with Metabolomics, Transcriptomics, and Proteomics

Fluxomics, the measurement of metabolic pathway fluxes, provides a dynamic view of cellular metabolism. When fluxomic data, often obtained using stable isotope tracers like this compound, is integrated with metabolomics (the study of all metabolites), transcriptomics (the study of all RNA transcripts), and proteomics (the study of all proteins), a more complete picture of metabolic regulation emerges. nih.gov

This integrated multi-omics approach allows researchers to correlate changes in metabolic fluxes with alterations in gene expression, protein abundance, and metabolite concentrations. nih.gov For example, an observed increase in the flux through a particular pathway can be linked to the upregulation of the genes encoding the enzymes in that pathway. The INTEGRATE pipeline is one such computational tool designed to systematically integrate these diverse datasets, providing a deeper characterization of metabolic regulation across different biological conditions. nih.gov This systems-level approach is essential for unraveling the complex interplay between different layers of biological regulation and for understanding how metabolic networks are rewired in health and disease.

Advances in Spectroscopic Techniques for High-Resolution Isotopic Analysis

The ability to detect and quantify isotopic labels with high precision is fundamental to all stable isotope tracing studies. Continuous advancements in spectroscopic techniques, particularly NMR, are pushing the boundaries of what can be achieved with isotopic analysis.

Improvements in NMR Sensitivity and Resolution for Studies of Large Biomolecules

Recent years have seen remarkable progress in NMR spectroscopy, driven by both hardware innovations and the development of sophisticated experimental methods. ibs.fr For studies of large biomolecules labeled with isotopes derived from precursors like this compound, these advancements have been transformative. Techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) have been pivotal in extending the size limit of proteins and nucleic acids that can be studied by solution NMR. unl.ptnih.gov

Furthermore, the development of new pulse sequences and labeling strategies, including selective methyl labeling, has significantly enhanced the sensitivity and resolution of NMR experiments. nih.govibs.frcopernicus.org These improvements allow for the detection of subtle structural changes, the characterization of dynamic processes, and the mapping of interaction surfaces in large and complex biological systems. nmr-bio.comunl.pt The combination of advanced isotopic labeling, such as the specific incorporation of 13C-methyl groups, with cutting-edge NMR techniques provides an unparalleled tool for investigating the structure-function relationships of large biomolecules at atomic resolution. nmr-bio.com

Interactive Data Table: Research Applications of Labeled Sodium 3-methyl-2-oxobutanoate

| Labeled Compound | Research Area | Key Technique(s) | Investigated System | Primary Finding/Application |

| This compound | Metabolic Flux Analysis | Mass Spectrometry, NMR | Escherichia coli | Precursor for pantothenic acid biosynthesis. medchemexpress.com |

| This compound,d1 | Isotopic Tracing | Mass Spectrometry | General | Dual-labeled tracer for advanced metabolic studies. medchemexpress.commedchemexpress.com |

| 13C-labeled methyl precursors (derived from labeled oxobutanoate) | Structural Biology | NMR Spectroscopy | Large proteins, Membrane proteins | Enables study of structure and dynamics of high molecular weight proteins. nih.govunl.pt |

| 13C-labeled methyl precursors | Protein Folding and Dynamics | NMR Spectroscopy | Protein complexes | Provides insights into protein-protein interactions and conformational changes. nmr-bio.comibs.fr |

Development of High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

The advent of high-resolution mass spectrometry (HRMS) has revolutionized the field of metabolomics, providing researchers with powerful tools for the comprehensive profiling of complex biological samples. These advancements are particularly impactful when coupled with stable isotope labeling, such as in the analysis of this compound. The use of 13C-labeled compounds allows for the precise tracing of metabolic pathways and enhances the accuracy of metabolite identification and quantification.

High-resolution instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, are capable of measuring mass-to-charge ratios (m/z) with exceptional accuracy and resolving power. researchgate.net This capability is crucial for distinguishing between isobaric and near-isobaric compounds, a common challenge in metabolomics. When analyzing metabolites labeled with stable isotopes like 13C, HRMS can easily resolve the mass difference between the labeled and unlabeled isotopologues, providing a clear signature for the incorporated atoms. nih.gov

The combination of liquid chromatography (LC) with HRMS (LC-HRMS) further enhances metabolite profiling by separating complex mixtures prior to mass analysis. frontiersin.org This separation reduces ion suppression effects and allows for the detection of a wider range of metabolites. For a compound like this compound, which serves as a precursor to other metabolites, LC-HRMS enables the tracking of the 13C5 label as it is incorporated into downstream products. medchemexpress.commedchemexpress.com

Recent methodological developments in HRMS-based metabolomics include data-independent acquisition (DIA) strategies. DIA methods systematically fragment all ions within a specified m/z range, creating a comprehensive fragment ion map of the sample. nih.gov This approach, combined with the known isotopic signature of this compound, allows for retrospective data analysis and the identification of a broad spectrum of labeled metabolites without prior selection of precursor ions.

The following table illustrates the theoretical high-resolution mass spectral data for Sodium 3-methyl-2-oxobutanoate and its 13C5 isotopologue, highlighting the precision of modern mass spectrometers.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z (Orbitrap) | Mass Accuracy (ppm) |

| Sodium 3-methyl-2-oxobutanoate | C5H7NaO3 | 138.0315 | 138.0312 | -2.17 |

| This compound | 13C5H7NaO3 | 143.0483 | 143.0480 | -2.09 |

Furthermore, the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide valuable structural information. The table below shows potential fragmentation data for this compound, which can be used to confirm its identity and trace the labeled carbon atoms through metabolic transformations.

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Putative Fragment Structure |

| 143.0480 | Neutral loss of CO2 | 99.0521 | [13C4H7O]+ |

| 143.0480 | Cleavage of C-C bond | 72.0305 | [13C3H5O]+ |

| 143.0480 | Cleavage of C-C bond | 58.0242 | [13C2H3O]+ |

The continuous development of HRMS technologies and associated bioinformatics tools provides an increasingly detailed view of the metabolome. The use of labeled compounds like this compound in conjunction with these advanced analytical platforms is essential for elucidating complex metabolic networks and understanding the dynamics of cellular metabolism. springernature.comdigitellinc.com

Q & A

Q. What is the role of Sodium 3-methyl-2-oxobutanoate-¹³C₅ in studying pantothenic acid biosynthesis in E. coli?